molecular formula C3H5NO2 B15159926 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete CAS No. 820221-54-3

4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete

Cat. No.: B15159926
CAS No.: 820221-54-3
M. Wt: 87.08 g/mol
InChI Key: WMLMPKHJNZVBHM-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete is a heterocyclic compound that contains an oxazete ring, which is a four-membered ring with one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with other reactants in dry DMF (dimethylformamide) and TEA (triethylamine) at elevated temperatures . The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazete derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazete compounds.

    Substitution: The oxazete ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like DMF or DMSO (dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazete derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the oxazete ring.

Scientific Research Applications

4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a precursor for pharmaceutical compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete involves its interaction with molecular targets and pathways within biological systems. The exact mechanism depends on the specific application and the nature of the target. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-oxo-4H-1,2lambda~5~-oxazete include:

Uniqueness

This compound is unique due to its oxazete ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

820221-54-3

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

IUPAC Name

4-methyl-2-oxido-4H-oxazet-2-ium

InChI

InChI=1S/C3H5NO2/c1-3-2-4(5)6-3/h2-3H,1H3

InChI Key

WMLMPKHJNZVBHM-UHFFFAOYSA-N

Canonical SMILES

CC1C=[N+](O1)[O-]

Origin of Product

United States

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